HLDA-221

Targeted Protein Degradation Induced Proximity BRD4 Inhibition

Monovalent BRD4 inhibitors (e.g., JQ1) cannot model ternary complex pharmacology, and substitution across RIPTAC chemotypes is confounded by linker-dependent cooperativity differences. HLDA-221 resolves this gap as a validated, non-covalent RIPTAC probe. • 35-fold FKBP-dependent cooperative binding to BRD4-BD1 (range 25-50-fold) • 99.24% purity ensures batch-to-batch consistency for multi-lab, long-term studies • Reversible, washout-sensitive binding supports pulse-chase ternary complex assembly/disassembly assays

Molecular Formula C64H78ClN7O13S
Molecular Weight 1220.9 g/mol
Cat. No. B12379522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLDA-221
Molecular FormulaC64H78ClN7O13S
Molecular Weight1220.9 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)N(C)CCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C64H78ClN7O13S/c1-11-48(45-35-54(79-8)60(81-10)55(36-45)80-9)62(75)71-27-13-12-17-50(71)64(76)85-51(24-18-42-19-25-52(77-6)53(33-42)78-7)44-15-14-16-47(34-44)84-38-57(74)70(5)28-30-83-32-31-82-29-26-66-56(73)37-49-61-69-68-41(4)72(61)63-58(39(2)40(3)86-63)59(67-49)43-20-22-46(65)23-21-43/h14-16,19-23,25,33-36,48-51H,11-13,17-18,24,26-32,37-38H2,1-10H3,(H,66,73)/t48-,49-,50?,51+/m0/s1
InChIKeyOPSVNFAFHVYINA-GAPJZKHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HLDA-221: Non-Covalent BRD4 RIPTAC


HLDA-221 is a non-covalent Regulated Induced Proximity Targeting Chimera (RIPTAC), a heterobifunctional small molecule designed to simultaneously engage BRD4 (bromodomain-containing protein 4) and FKBP . It induces a stable ternary complex that abrogates BRD4 function selectively in target-expressing cells, leading to cell death . A key differentiating biochemical feature is its FKBP‑dependent positive cooperativity: pre‑incubation with FKBP increases HLDA-221 binding to BRD4‑BD1 by approximately 35‑fold (range 25–50‑fold) compared to the absence of FKBP . This cooperativity is not observed with the free JQ1 ligand .

FKBP-dependent ternary complex formation
Non-covalent, reversible binding profile
High-purity specification for cell-based assays

HLDA-221 Procurement: Why Direct Substitution Fails


HLDA-221 cannot be substituted by simple BRD4 inhibitors (e.g., JQ1) because RIPTACs rely on ternary complex formation to exert pharmacology, a mechanism fundamentally absent in monovalent ligands . Within the RIPTAC class, substitution is further complicated by covalent versus non-covalent binding modes, linker-dependent cooperativity, and differential protein‑protein interaction stability. For instance, covalent RIPTACs (e.g., HLDA-121) form irreversible complexes, whereas non-covalent HLDA-221 exhibits washout‑sensitive binding that may afford distinct cellular residence times and off‑target profiles . The 35‑fold FKBP‑induced binding enhancement observed with HLDA-221 is not a universal property of all RIPTACs, underscoring that even structurally related compounds can have divergent biochemical cooperativity and cellular efficacy .

HLDA-221
Simple BRD4 inhibitor (e.g., JQ1)
Ternary complex cooperativity not replicable with monovalent ligands
HLDA-221
Covalent RIPTAC (e.g., HLDA-121)
Irreversible vs. washout-sensitive binding may alter residence time and off-target profile

HLDA-221: Head-to-Head Quantitative Evidence


FKBP-Dependent Cooperativity vs. JQ1

HLDA-221 displays pronounced FKBP‑dependent positive cooperativity in binding to BRD4‑BD1. In an AlphaLISA assay, pre‑incubation of HLDA-221 with recombinant FKBP increased BRD4‑BD1 binding by ∼35‑fold (range 25–50‑fold) relative to the absence of FKBP . In contrast, the monovalent JQ1 ligand showed no such FKBP‑induced potency shift . This head‑to‑head comparison demonstrates that HLDA-221’s bifunctional design confers cooperative binding not attainable with single‑site BRD4 inhibitors.

FKBP cooperativity vs JQ1
Head-to-head
~35× vs 0× binding shift
Supports ternary complex cooperativity context
Preprint data, confirm experimentally
Targeted Protein Degradation Induced Proximity BRD4 Inhibition Cooperativity

Purity Specification vs. Industry Standards

HLDA-221 is supplied with a documented purity of 99.24% (HPLC) . This exceeds the commonly accepted industry standard of ≥98% purity for chemical probes and significantly surpasses the ≥95% threshold often used for early‑stage biological testing . High purity minimizes confounding off‑target effects and ensures lot‑to‑lot consistency, directly impacting the reproducibility of cellular viability and ternary complex assays.

Purity (HPLC)
Specification review
99.24%
Exceeds probe-grade purity thresholds
COA-based, vendor QC
Chemical Probes Quality Control Reproducibility Procurement

RIPTAC Mechanism: Non-Covalent vs. Covalent

HLDA-221 is a non‑covalent RIPTAC, whereas analogs such as HLDA-121 are covalent. Washout experiments with the non‑covalent RIPTAC HLDA-222 (same binding mode) show that ternary complexes remain detectable up to 72 h post‑washout, albeit with eventual dissociation . Covalent RIPTACs, by contrast, form permanent adducts that persist indefinitely . This class‑level distinction implies that HLDA-221 offers reversible target engagement, which may be advantageous for studies requiring temporal control of BRD4 inhibition or reduced cumulative cellular toxicity.

Non-covalent vs covalent
Class-level
Dissociates over time vs irreversible
Reversible binding context may differ
Based on analog HLDA-222, verify
RIPTAC Mechanism of Action Residence Time Washout

HLDA-221: Recommended Application Scenarios


Biochemical Cooperativity & Ternary Complex Assays

HLDA-221’s 35‑fold FKBP‑dependent binding enhancement makes it an ideal probe for studying cooperative protein‑protein interactions in vitro. Use in AlphaLISA or SPR assays to quantify ternary complex formation and to benchmark other RIPTAC candidates .

High-Purity Probe for Cellular BRD4 Assays

With a validated purity of 99.24%, HLDA-221 is suitable for long‑term, multi‑lab studies where batch‑to‑batch consistency is critical. Recommended for CRISPR‑dependency assays, 7‑day viability screens, and washout kinetic analyses in 293_HFL cells .

Reversible Control of BRD4–FKBP Complexes

Select HLDA-221 for experimental designs requiring reversible target engagement, such as pulse‑chase ternary complex assembly/disassembly assays or studies comparing acute versus prolonged BRD4 inactivation. The non‑covalent binding mode permits washout recovery, unlike covalent RIPTACs .

Application
Selection Property
Validation Focus
Ternary complex assay studies
FKBP-dependent cooperativity
Biochemical cooperativity assay context
High-purity cellular BRD4 studies
High-purity specification
Cell assay lot reproducibility
Reversible target engagement studies
Non-covalent, washout-sensitive binding
Washout-dependent complex kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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